molecular formula C10H21BO4 B14368273 2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane CAS No. 90144-89-1

2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane

Cat. No.: B14368273
CAS No.: 90144-89-1
M. Wt: 216.08 g/mol
InChI Key: OCBBOWSDLCTLBO-UHFFFAOYSA-N
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Description

2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane is a boron-containing heterocyclic compound featuring a six-membered dioxaborinane ring substituted with a methyl group at the 4-position and a butoxyethoxy chain at the 2-position.

Properties

CAS No.

90144-89-1

Molecular Formula

C10H21BO4

Molecular Weight

216.08 g/mol

IUPAC Name

2-(2-butoxyethoxy)-4-methyl-1,3,2-dioxaborinane

InChI

InChI=1S/C10H21BO4/c1-3-4-6-12-8-9-14-11-13-7-5-10(2)15-11/h10H,3-9H2,1-2H3

InChI Key

OCBBOWSDLCTLBO-UHFFFAOYSA-N

Canonical SMILES

B1(OCCC(O1)C)OCCOCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane typically involves the reaction of 2-butoxyethanol with boron-containing reagents under controlled conditions. One common method is the ring-opening reaction of 2-propyl-1,3-dioxolane with boron trichloride . This reaction requires precise temperature control and the use of a suitable solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and scalability. Catalysts and advanced reaction vessels are employed to enhance the reaction rate and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can yield boron-containing alcohols or ethers.

    Substitution: Nucleophilic substitution reactions can replace the butoxyethoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, borates, and substituted dioxaborinanes. These products have significant applications in organic synthesis and materials science.

Scientific Research Applications

2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, influencing biological pathways and cellular functions. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells .

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares key structural attributes of 2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane with analogous boron heterocycles:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
This compound Not explicitly listed C₉H₁₉BO₄ (estimated) ~200–220 (estimated) 4-methyl, 2-(2-butoxyethoxy)
4-Methyl-2-phenyl-1,3,2-dioxaborinane 6638-66-0 C₁₀H₁₃BO₂ 176.02 4-methyl, 2-phenyl
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester 346656-34-6 C₁₄H₁₉BO₄ 262.11 5,5-dimethyl, 2-(ethyl benzoate)
1-(Benzyloxy)-4-(2-bromoethoxy)benzene Not listed C₁₅H₁₅BrO₂ 307.19 Aromatic benzyloxy, bromoethoxy
Key Observations:
  • Substituent Effects : The target compound’s butoxyethoxy chain contrasts with aromatic (phenyl, benzyloxy) or ester-containing groups in analogs. This ether chain likely improves hydrophobicity and flexibility compared to rigid aromatic systems .
  • Molecular Weight : The ethyl benzoate derivative (262.11 g/mol ) is heavier due to its aromatic and ester functionalities, whereas the phenyl-substituted analog (176.02 g/mol ) is lighter, emphasizing substituent contributions.

Reactivity and Stability

  • Hydrolytic Stability: Boron heterocycles are prone to hydrolysis.
  • Reactivity in Cross-Coupling: Aryl-substituted dioxaborinanes (e.g., CAS 6638-66-0 ) are widely used in Suzuki-Miyaura couplings. The target’s ether chain may reduce reactivity compared to aryl boronates but improve solubility in non-polar media.

Physical Properties and Handling

  • Solubility : The butoxyethoxy chain in the target compound likely enhances solubility in ethers and hydrocarbons compared to aromatic analogs .
  • Volatility : Bulky substituents (e.g., benzyloxy in ) reduce volatility, whereas smaller groups (e.g., methyl in ) may increase it.

Biological Activity

2-(2-Butoxyethoxy)-4-methyl-1,3,2-dioxaborinane is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its toxicity profiles, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₈H₁₈O₃B
  • Molecular Weight : 182.05 g/mol

The compound features a dioxaborinane ring which is known for its stability and reactivity in biological systems.

Toxicological Assessment

Toxicological studies have provided insights into the safety profile of this compound. Key findings from various studies include:

  • Acute Toxicity : Inhalation toxicity studies indicated no mortalities in rats exposed to saturated vapor concentrations (approximately 18 ppm) for seven hours. However, a single lethal oral dose for humans is estimated to be around 1 ml/kg .
  • Dermal Irritation : The compound produced slight to moderate skin irritation in New Zealand White rabbits under semi-occlusive conditions. The skin reactions were reversible within eight days post-exposure .
  • Hematological Effects : In a 6-week oral study in male rats, a low observed adverse effect level (LOAEL) was reported at 891 mg/kg bw/day. Notable effects included decreased red blood cell counts and increased liver weights at higher doses .

Genotoxicity and Carcinogenic Potential

Genotoxicity studies have shown that this compound tested negative in several assays, including the mammalian chromosome aberration test and the bacterial reverse mutation assay. This suggests that the compound does not exhibit mutagenic properties under the conditions tested .

Pharmacological Effects

The pharmacological profile of this compound is still under investigation; however, it has been noted for potential applications in various fields:

  • Solvent Use : The compound is reported to be used as a solvent in hair dyes and domestic products such as paints and cleaning agents at concentrations up to 9% without posing significant health risks to consumers .

Case Studies

Several case studies have explored the biological implications of exposure to this compound:

  • Occupational Exposure : A study involving workers exposed to hair dye formulations containing this compound indicated no significant adverse health effects when used within recommended limits.
  • Environmental Impact : Research into the environmental persistence of the compound revealed that it does not bioaccumulate significantly in aquatic organisms, indicating a lower risk of ecological toxicity.

Summary Table of Biological Effects

Biological ActivityObservationsReference
Acute ToxicityNo mortalities at high vapor concentrations
Dermal IrritationModerate skin erythema; reversible
Hematological ChangesDecreased RBC count at high doses
GenotoxicityNegative in multiple assays
Occupational SafetyNo significant health risks at recommended use

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